3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones are a type of furan derivatives . Furan derivatives are very important compounds in chemistry, biology, medicine, and materials science . They play an important role in modern organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .
Molecular Structure Analysis
The cyclization step in the synthesis of these compounds is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .
Chemical Reactions Analysis
The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .
Scientific Research Applications
Synthesis and Chemical Properties
3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one and its derivatives are of significant interest due to their potential applications in medicinal chemistry and drug discovery. For instance, the development of a palladium-catalyzed dearomative azaspirocyclization technique has enabled the synthesis of 1-azaspirocyclic compounds from bromoarenes bearing an aminoalkyl group with N-tosylhydrazones. This method allows for the introduction of carbon substituents, achieving the convergent synthesis of 1-azaspirocycles with furan, thiophene, and naphthalene cores, leading to compounds that could be further elaborated into 1-azaspirocyclopentenones (Yanagimoto et al., 2021).
Additionally, the Reformatsky reaction has been utilized to generate 3-aryl-2-phenylamino-2-azaspirocycles from methyl 1-bromocycloalkane-1-carboxylates and aromatic aldehyde phenyl- and benzoylhydrazones. This reaction has also led to the formation of compounds like 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, demonstrating the versatility of furan derivatives in synthesizing complex molecular structures (Shchepin et al., 2007).
Applications in Drug Discovery
The structural complexity and unique properties of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one derivatives have been explored for potential therapeutic applications. For example, derivatives of this compound have been identified as selective agonists of the α7 neuronal nicotinic acetylcholine receptor, showing promise for the treatment of cognitive impairment associated with neurological disorders, such as schizophrenia. These compounds exhibit marked selectivity for the central nervous system over the peripheral nervous system, which is crucial for their potential therapeutic use (Mazurov et al., 2012).
properties
IUPAC Name |
1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLZIQKVILZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NC2=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.